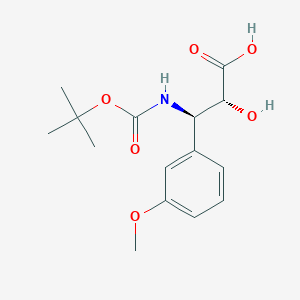

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid

Description

This compound is a chiral β-hydroxy-β-arylpropanoic acid derivative featuring a tert-butoxycarbonyl (BOC)-protected amine, a 3-methoxyphenyl group, and a hydroxyl group at the C2 position. Its stereochemistry (2R,3R) and functional groups make it a valuable intermediate in peptide synthesis and pharmaceutical research, particularly for designing protease inhibitors or immunomodulators .

Properties

IUPAC Name |

(2R,3R)-2-hydroxy-3-(3-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO6/c1-15(2,3)22-14(20)16-11(12(17)13(18)19)9-6-5-7-10(8-9)21-4/h5-8,11-12,17H,1-4H3,(H,16,20)(H,18,19)/t11-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDMMKYSHSMJOY-VXGBXAGGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)OC)C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1=CC(=CC=C1)OC)[C@H](C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654612 | |

| Record name | (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-3-(3-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217672-32-6 | |

| Record name | (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-3-(3-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid, also known as a derivative of amino acid structures, exhibits significant biological activities that have implications in medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a methoxyphenyl side chain.

- Molecular Formula : C15H19NO5

- Molecular Weight : 293.32 g/mol

- CAS Number : 1217733-31-7

The compound's structure allows it to interact with various biological targets, making it a subject of interest for drug development.

The biological activity of this compound primarily involves its interactions with enzymes and receptors. It has been studied for its potential effects on:

- G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in cellular signaling. The compound may act as an agonist or antagonist depending on the specific receptor type it interacts with .

- Enzyme Inhibition : The compound's structural features suggest potential inhibitory effects on enzymes involved in metabolic pathways, which could be beneficial in treating conditions like cancer or metabolic disorders.

In Vitro Studies

Several studies have investigated the in vitro biological activities of this compound:

- Antioxidant Activity : The presence of the methoxy group contributes to the antioxidant properties, which can mitigate oxidative stress in cells.

- Enzyme Interaction : Molecular docking studies have shown that the compound can bind effectively to target enzymes, suggesting a mechanism for its biological effects .

In Vivo Studies

Research has also extended to in vivo models:

- Anti-inflammatory Effects : Animal studies indicated that administration of the compound reduced markers of inflammation, suggesting therapeutic potential in inflammatory diseases.

- Neuroprotective Properties : Given its structure, there is evidence that it may protect neuronal cells from damage, making it a candidate for neurodegenerative disease treatments.

Case Studies

- Case Study 1 : A study published in PubMed Central explored the effects of similar compounds on GPCR signaling pathways. The findings highlighted that modifications in the amino acid structure could enhance binding affinity and biological response .

- Case Study 2 : Research on related compounds indicated their potential role in treating metabolic disorders by modulating enzyme activity associated with glucose metabolism. This suggests that (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid could have similar applications.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C15H19NO5 |

| Molecular Weight | 293.32 g/mol |

| CAS Number | 1217733-31-7 |

| Antioxidant Activity | Yes |

| Enzyme Inhibition Potential | Yes |

| Anti-inflammatory Effects | Observed |

| Neuroprotective Properties | Suggested |

Comparison with Similar Compounds

Structural Analogues

Key structural variations among analogues include:

- Substituent position on the phenyl ring : Meta (3-methoxy) vs. para (4-methoxy, 4-trifluoromethyl) or ortho (2-trifluoromethyl).

- Electron-withdrawing/donating groups : Methoxy (electron-donating) vs. trifluoromethyl (electron-withdrawing).

- Stereochemistry : (2R,3R) vs. (2S,3S) or racemic mixtures.

Table 1: Structural Comparison of Key Analogues

Physicochemical Properties

- Solubility : The 3-methoxyphenyl group enhances lipophilicity compared to unsubstituted phenyl analogues. Trifluoromethyl derivatives exhibit even lower solubility due to hydrophobicity .

- Stability : BOC groups are acid-labile; electron-donating methoxy groups may slow deprotection compared to electron-withdrawing CF₃ .

- Stereochemical Impact : (2S,3S) enantiomers show distinct crystallization behavior, requiring chiral resolving agents like (R)-α-methylbenzylamine .

Table 3: Property Comparison

| Property | Target Compound | 2-Trifluoromethyl Analogue | 2-Methylpropanoic Acid Derivative |

|---|---|---|---|

| Molecular Weight | 281.30 | 329.28 | 203.24 |

| LogP (Predicted) | ~2.1 | ~3.5 | ~1.8 |

| BOC Deprotection (Acid Stability) | Moderate | High (CF₃ stabilizes amine) | Low (no steric hindrance) |

Q & A

Q. What are the key strategies for synthesizing (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid while preserving stereochemistry?

- Methodological Answer : The synthesis typically involves asymmetric dihydroxylation (e.g., Sharpless dihydroxylation) to establish the (2R,3R) configuration. For example, enantiomerically enriched dihydroxypropanoate precursors can be converted to a sulfate intermediate using sulfuryl chloride, avoiding ruthenium catalysts . The Boc group is introduced via tert-butoxycarbonyl anhydride (Boc₂O) in basic conditions (e.g., THF/water with LiOH) to protect the amine, followed by acid extraction and purification . Key steps:

- Use of chiral auxiliaries or catalysts for stereochemical control.

- Protection of the amino group with Boc to prevent side reactions.

- Acid-base extraction to isolate the product (e.g., pH adjustment to ~6 for precipitation) .

Q. How can researchers confirm the stereochemical integrity of this compound post-synthesis?

- Methodological Answer :

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., polysaccharide-based columns) to validate enantiomeric excess (ee) .

- NMR Spectroscopy : NOESY or ROESY experiments detect spatial proximity of protons to confirm relative configuration .

- X-ray Crystallography : Resolves absolute configuration via single-crystal analysis, critical for validating the (2R,3R) descriptor .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

- Methodological Answer :

- Liquid-Liquid Extraction : Acidic aqueous phases (pH ~6) partition the protonated carboxylic acid into the aqueous layer, separating it from non-polar byproducts .

- Preparative HPLC : Effective for high-purity isolation, especially when polar functional groups (e.g., -OH, -Boc) complicate traditional column chromatography .

- Recrystallization : Solvent systems like ethyl acetate/hexanes exploit differential solubility of the product vs. impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the enantiomeric excess (ee) of the final product?

- Methodological Answer :

- Catalyst Screening : Evaluate chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) in asymmetric dihydroxylation steps to enhance ee .

- Solvent Effects : Polar aprotic solvents (e.g., THF) may stabilize transition states better than non-polar solvents.

- Temperature Control : Lower temperatures (0–5°C) during Boc protection reduce racemization risks .

- Data-Driven Approach : Use Design of Experiments (DoE) to test variables (catalyst loading, solvent ratio) and model optimal conditions .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 3-{[(Benzyloxy)carbonyl]amino} derivatives) to identify shifts influenced by the 3-methoxyphenyl group .

- Dynamic Effects : Assess if rotameric equilibria (e.g., Boc group rotation) cause splitting in NMR that conflicts with X-ray static structures .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts or optimize geometries to match experimental data .

Q. What strategies are used to study this compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) by immobilizing the target protein and measuring real-time interaction with the compound .

- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) of binding .

- Molecular Docking : Use software like AutoDock Vina to predict binding poses, guided by the compound’s hydroxyl and Boc groups’ hydrogen-bonding potential .

Q. How does structural modification (e.g., replacing 3-methoxyphenyl with 4-fluorophenyl) affect the compound’s reactivity or bioactivity?

- Methodological Answer :

- Comparative Synthesis : Synthesize analogs (e.g., (S)-2-((Boc)amino)-3-(4-fluorophenyl)propanoic acid) using similar protocols .

- SAR Studies : Test analogs in bioassays (e.g., enzyme inhibition) to correlate substituent effects (electron-withdrawing vs. donating) with activity .

- Crystallographic Analysis : Compare packing motifs and intermolecular interactions (e.g., π-stacking of aryl groups) to explain reactivity differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.